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Compound of Interest

Compound Name: Tenofovir maleate

Cat. No.: B1139463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to tenofovir maleate. The information is intended to

support research, development, and quality control activities involving this active

pharmaceutical ingredient.

Chemical Identity and Structure
Tenofovir maleate is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog.

Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil

fumarate and tenofovir alafenamide.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-

enedioic acid[1]

Synonyms: Tenofovir maleate, GS 1278 maleate, PMPA maleate, TDF maleate[1]

Chemical Structure:

The chemical structure of tenofovir maleate consists of the tenofovir molecule ionically

bonded to a maleate counter-ion.

Caption: Chemical structure of Tenofovir Maleate.
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Physicochemical Properties
A summary of the key physicochemical properties of tenofovir maleate and related

compounds is presented in the table below. It is important to note that specific experimental

data for tenofovir maleate is limited in publicly available literature; therefore, data for tenofovir

and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.

Property Tenofovir Maleate Tenofovir
Tenofovir
Disoproxil
Fumarate

Molecular Formula C₁₃H₁₈N₅O₈P[1] C₉H₁₄N₅O₄P[2]
C₁₉H₃₀N₅O₁₀P ·

C₄H₄O₄[3]

Molecular Weight 403.28 g/mol [1] 287.21 g/mol [2] 635.51 g/mol [3]

Appearance
White to off-white

solid

White to off-white

crystalline powder

White, fine, powder-

like crystals

Melting Point N/A 276-280 °C[2][4] 279 °C[5]

Solubility Soluble in DMSO[1]

Sparingly soluble in

aqueous acid, slightly

soluble in DMSO

(heated) and water

(heated)

Faintly soluble in

water, soluble in

methanol, very slightly

soluble in

dichloromethane[5]

pKa N/A 3.8 and 6.7[4] 3.75[3]

Mechanism of Action: Signaling Pathway
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent

on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir

diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP),

for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain

termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]
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Caption: Mechanism of action of Tenofovir.

Experimental Protocols
Synthesis of Tenofovir Maleate: A General Workflow
The synthesis of tenofovir maleate typically involves the synthesis of the tenofovir free base

followed by salt formation with maleic acid. The following is a generalized workflow based on

common synthetic routes for tenofovir and its derivatives.

Starting Materials
(e.g., (R)-9-(2-hydroxypropyl)adenine)

Alkylation with a
phosphonate-containing electrophile

Deprotection of
phosphonate esters

Purification of
Tenofovir Free Base

Salt Formation with
Maleic Acid Tenofovir Maleate
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Caption: General synthetic workflow for Tenofovir Maleate.

A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).

High-Performance Liquid Chromatography (HPLC) for
Purity Determination
Principle: Reversed-phase HPLC is a standard method for assessing the purity of tenofovir
maleate and quantifying impurities.

Methodology:

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate)

and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient

profile should be optimized for the specific separation.

Flow Rate: Typically 1.0 mL/min.

Detection: UV detection at approximately 260 nm.

Sample Preparation: Accurately weigh and dissolve the tenofovir maleate sample in a

suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

Analysis: Inject the sample and a reference standard solution into the HPLC system. The

purity is determined by comparing the peak area of the main component to the total area of

all peaks.

Note: The specific parameters of the HPLC method should be validated according to ICH

guidelines to ensure accuracy, precision, linearity, and robustness.

Mass Spectrometry (MS) for Structural Confirmation
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Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern

of tenofovir maleate, providing structural verification.

Methodology:

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system

(LC-MS).

Ionization Source: Electrospray ionization (ESI) is commonly used.

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Sample Preparation: Prepare a dilute solution of tenofovir maleate in a suitable solvent

compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of

formic acid).

Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS

system. Acquire the mass spectrum in both full scan mode to determine the molecular ion

and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed

molecular ion and fragmentation pattern should be consistent with the structure of tenofovir

and maleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Principle: ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural

elucidation of tenofovir maleate, confirming the connectivity of atoms within the molecule.

Methodology:

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve an accurately weighed amount of tenofovir maleate in a

suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent may affect the

chemical shifts of exchangeable protons.

¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and

an appropriate number of scans to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of proton chemical shifts

(e.g., 0-12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing and Analysis: Process the raw data (Fourier transformation, phase

correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative

number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to

assign the signals to the specific protons and carbons in the tenofovir and maleate

structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be

performed to further confirm the assignments.

Antiviral Activity Assay: A General Workflow
The antiviral activity of tenofovir maleate can be assessed using cell-based assays that

measure the inhibition of viral replication.
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Endpoint Assay Examples

Seed susceptible host cells
(e.g., MT-2, HEp-2) in a multi-well plate

Add serial dilutions of
Tenofovir Maleate

Infect cells with a known
titer of the target virus

Incubate for a defined period
to allow for viral replication

Perform an endpoint assay to
quantify viral replication

Calculate the IC₅₀ value Cytopathic Effect (CPE) Assay Plaque Reduction Assay Reporter Gene Assay p24 Antigen ELISA (for HIV)

Click to download full resolution via product page

Caption: Workflow for an in vitro antiviral activity assay.

Methodology for IC₅₀ Determination:

Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).

Assay Setup: Seed the cells into a 96-well plate at a predetermined density.

Compound Preparation: Prepare a series of dilutions of tenofovir maleate.
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Infection: Add a standardized amount of virus to the wells, along with the different

concentrations of the drug. Include control wells with no drug and no virus.

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication

(e.g., 3-7 days).

Quantification of Viral Activity: Measure the extent of viral replication using a suitable

method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or

a virus-specific assay (e.g., p24 antigen ELISA for HIV).

Data Analysis: Plot the percentage of inhibition of viral replication against the drug

concentration and fit the data to a dose-response curve to calculate the 50% inhibitory

concentration (IC₅₀).[8]

Conclusion
This technical guide provides a foundational understanding of the chemical structure and

properties of tenofovir maleate. While specific experimental data for the maleate salt is not as

prevalent as for other forms of tenofovir, the information and protocols presented here offer a

robust starting point for researchers and drug development professionals. The provided

methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing

antiviral activity, can be adapted and optimized for specific laboratory and research needs. As

with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of

the obtained results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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